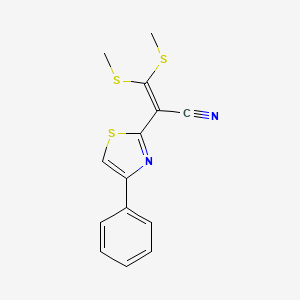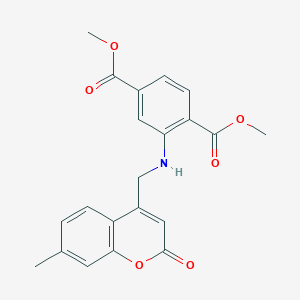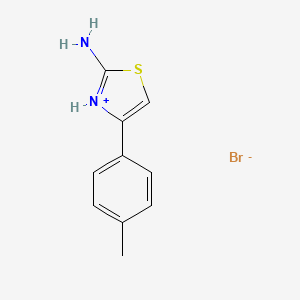![molecular formula C18H20ClNO4S B7776911 ((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)leucine](/img/structure/B7776911.png)
((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)leucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((4’-Chloro-[1,1’-biphenyl]-4-yl)sulfonyl)leucine is a synthetic organic compound that combines a biphenyl structure with a sulfonyl group and a leucine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((4’-Chloro-[1,1’-biphenyl]-4-yl)sulfonyl)leucine typically involves multiple steps. One common approach is to start with the chlorination of biphenyl to obtain 4’-chloro-[1,1’-biphenyl]. This intermediate is then subjected to sulfonylation using sulfonyl chloride to form 4’-chloro-[1,1’-biphenyl]-4-sulfonyl chloride . The final step involves coupling this intermediate with leucine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for ((4’-Chloro-[1,1’-biphenyl]-4-yl)sulfonyl)leucine would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the sulfonylation step and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
((4’-Chloro-[1,1’-biphenyl]-4-yl)sulfonyl)leucine can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The biphenyl moiety can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can be used in coupling reactions to form larger molecules.
Common Reagents and Conditions
Sulfonylation: Sulfonyl chloride in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the biphenyl moiety can lead to the formation of biphenyl quinones .
Scientific Research Applications
((4’-Chloro-[1,1’-biphenyl]-4-yl)sulfonyl)leucine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: The compound’s unique structure makes it useful in the development of advanced materials.
Biological Studies: It can be used to study the interactions of sulfonyl-containing compounds with biological molecules.
Mechanism of Action
The mechanism of action of ((4’-Chloro-[1,1’-biphenyl]-4-yl)sulfonyl)leucine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The biphenyl moiety can interact with hydrophobic regions of biological molecules, enhancing the compound’s binding affinity .
Comparison with Similar Compounds
Similar Compounds
4’-Chloro-[1,1’-biphenyl]-4-sulfonyl chloride: Similar structure but lacks the leucine moiety.
4’-Chloro-[1,1’-biphenyl]-4-sulfonyl fluoride: Contains a fluoride group instead of leucine.
Uniqueness
((4’-Chloro-[1,1’-biphenyl]-4-yl)sulfonyl)leucine is unique due to the presence of the leucine moiety, which imparts additional biological activity and potential for interaction with biological targets. This makes it a valuable compound for medicinal chemistry and biological studies.
Properties
IUPAC Name |
2-[[4-(4-chlorophenyl)phenyl]sulfonylamino]-4-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO4S/c1-12(2)11-17(18(21)22)20-25(23,24)16-9-5-14(6-10-16)13-3-7-15(19)8-4-13/h3-10,12,17,20H,11H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFSXCEZNEFYQAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Bromo-2-phenyl-5H-imidazo[2,1-a]isoindole](/img/structure/B7776875.png)
![4,5-Dihydronaphtho[1,2-d]thiazol-2-amine hydrobro](/img/structure/B7776885.png)
![6-methyl-2-[(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl]-1H-pyrimidin-4-one](/img/structure/B7776891.png)
![methyl 4-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B7776893.png)
![5-{[(2-hexyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]methyl}furan-2-carboxylic acid](/img/structure/B7776906.png)
acetate](/img/structure/B7776907.png)
![((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)methionine](/img/structure/B7776912.png)
![6,7,9,10,12,13-Hexahydrodibenzo[b,e][1,4,7,10,13]pentaoxacyclopentadecine](/img/structure/B7776916.png)
![N-(5-Allylsulfanyl-[1,3,4]thiadiazol-2-YL)-benzamide](/img/structure/B7776924.png)
![3-[2-(2,4,6-trichlorophenyl)hydrazinyl]indol-2-one](/img/structure/B7776930.png)
![methyl 4-[2-oxo-2-[2-(2-oxoindol-3-yl)hydrazinyl]ethoxy]benzoate](/img/structure/B7776933.png)
